L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Carbodiimides for coupling reactions, such as N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes involved in disease processes.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The peptide can modulate the activity of these targets by binding to them, altering their conformation, or inhibiting their function. The exact pathways involved depend on the specific application and target of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Proline, L-threonylglycyl-L-seryl-L-glutaminyl-L-lysyl
- Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu
Uniqueness
L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline is unique due to its specific sequence and structure, which confer distinct properties and functions. Its ability to interact with particular molecular targets sets it apart from other peptides, making it valuable for targeted research and therapeutic applications.
Properties
CAS No. |
922172-51-8 |
---|---|
Molecular Formula |
C31H53N11O13 |
Molecular Weight |
787.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H53N11O13/c1-16(44)26(34)29(52)38-13-24(48)36-11-22(46)35-12-23(47)37-14-25(49)39-19(15-43)28(51)40-17(7-8-21(33)45)27(50)41-18(5-2-3-9-32)30(53)42-10-4-6-20(42)31(54)55/h16-20,26,43-44H,2-15,32,34H2,1H3,(H2,33,45)(H,35,46)(H,36,48)(H,37,47)(H,38,52)(H,39,49)(H,40,51)(H,41,50)(H,54,55)/t16-,17+,18+,19+,20+,26+/m1/s1 |
InChI Key |
PAAMGVKMPOJWIF-JZMFUSNCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.